Amikhelline

Description

Contextualization within Pharmacological Compound Research Paradigms

Amikhelline is recognized as a synthetic derivative of khellin (B1673630), a compound isolated from the Ammi visnaga plant ncats.io. The research into khellin and its derivatives forms part of a larger trend in medicinal chemistry and drug discovery that explores natural products as sources for novel therapeutic agents nih.govresearchgate.netresearchgate.net. The development of new drugs frequently involves screening extensive compound libraries, and this compound, with its distinct chemical structure, offers insights into the design of new therapeutic agents ontosight.ai. Studies involving this compound are often intertwined with structure-activity relationship (SAR) analyses, which systematically investigate how chemical modifications impact biological efficacy and target interaction nih.govoncodesign-services.comijpsonline.commdpi.comnih.gov. Furthermore, this compound has been a subject of electrochemical studies, contributing to analytical methodologies in pharmacology researchgate.netulb.be.

Historical Development of this compound as a Synthetic Khellin Derivative

Khellin, a constituent of the Ammi visnaga plant, has a history of use in traditional medicine, leading to early 20th-century research aimed at identifying analogs with improved efficacy and reduced toxicity wikipedia.orgmdpi.com. This compound emerged from this line of inquiry as a synthetic, water-soluble derivative of khellin ncats.io. This development aligns with the broader strategy of synthesizing khellin derivatives to explore specific biological activities, such as inhibition of cytochrome P450 family 1 (CYP1) enzymes nih.gov. The success of this research approach is exemplified by the development of drugs like cromolyn (B99618) sodium and amiodarone, which were inspired by khellin's pharmacological properties nih.govwikipedia.org. This compound itself is listed among these important khellin derivatives ncats.iowikipedia.orgfindacode.com.

Overview of Foundational Biological Activities and Research Areas

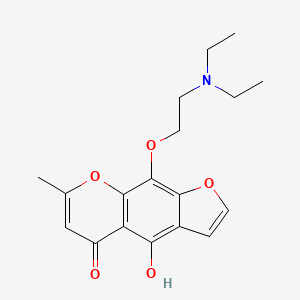

This compound, chemically identified as 9-(2-(diethylamino)ethoxy)-4-hydroxy-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one, possesses a furan (B31954) ring fused to a benzopyran ring system, a structural motif common in biologically active compounds ontosight.ai. While specific details on its mechanism of action are not widely documented, preliminary research suggests potential pharmacological activities including antimicrobial, anti-inflammatory, and antioxidant properties ontosight.ai. This compound has also been characterized as an antimitotic drug and has been utilized as a vasodilator ncats.io. Furthermore, studies indicate that this compound binds to double-stranded DNA via intercalation and inhibits DNA-polymerase from murine sarcoma leukemia virus ncats.io.

The broader family of khellin derivatives has demonstrated a range of significant biological activities. These include inhibition of CYP1A1, a pathway involved in the bioactivation of procarcinogens, suggesting potential in cancer chemoprevention nih.gov. Certain khellinone (B1209502) derivatives have been identified as blockers of the voltage-gated potassium channel Kv1.3, indicating potential applications in treating T-cell-mediated autoimmune diseases nih.gov. Other reported activities for khellin and its derivatives encompass anticancer, photochemotherapeutic, anti-HIV, photosensitizing, antibacterial, antifungal, anti-inflammatory, antioxidant, and neuroprotective effects researchgate.net. Research also points to their potential as ion channel modulators or enzyme inhibitors mdpi.com. Electrochemical studies have been conducted on both khellin and this compound to understand their oxidation behavior researchgate.netulb.be.

Structure

3D Structure

Properties

CAS No. |

4439-67-2 |

|---|---|

Molecular Formula |

C18H21NO5 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

9-[2-(diethylamino)ethoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C18H21NO5/c1-4-19(5-2)7-9-23-18-16-12(6-8-22-16)15(21)14-13(20)10-11(3)24-17(14)18/h6,8,10,21H,4-5,7,9H2,1-3H3 |

InChI Key |

QZBPFSZZMYTRIA-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2 |

Canonical SMILES |

CCN(CC)CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2 |

Other CAS No. |

4439-67-2 |

Synonyms |

amikhellin |

Origin of Product |

United States |

Mechanistic Elucidation of Amikhelline S Biological Actions

Molecular Interaction Dynamics

The molecular interactions of Amikhelline are central to its biological effects, with evidence pointing towards its engagement with nucleic acids and enzymes involved in DNA synthesis.

While the precise mechanism of this compound's interaction with DNA, such as direct intercalation, is not extensively detailed in the provided literature, it is established that this compound binds to DNA. Studies investigating the binding of various small molecules to DNA often employ biophysical techniques to characterize these interactions. These methods can include spectroscopy (UV-Vis, fluorescence), circular dichroism (CD), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to determine binding affinities, modes, and structural effects nih.govswarthmore.eduupatras.grmdpi.comresearchgate.netrefeyn.commdpi.com. Research into DNA-binding specificity, which examines preferences for particular DNA sequences or structures, is also a key area in understanding how molecules interact with the genome nih.govnih.govmit.eduias.ac.inbiorxiv.org. However, specific biophysical characterization data and specificity studies for this compound's interaction with DNA are not detailed in the available information.

This compound has been reported to inhibit DNA polymerase activity. Specifically, studies have indicated its inhibitory effect on the DNA polymerase from murine sarcoma leukemia virus researchgate.net. Biochemical assays are the standard methodology for evaluating such enzymatic activity modulation. These assays typically involve measuring the rate of DNA synthesis in the presence of varying concentrations of the inhibitor to determine parameters like IC50 values (the concentration of inhibitor required to inhibit enzyme activity by 50%) or to characterize the type of inhibition (e.g., competitive, non-competitive) nih.govaopwiki.orgresearchgate.netarxiv.org. While the specific quantitative data for this compound's inhibition of viral DNA polymerase is not provided, its action against this enzyme class is noted.

This compound has been shown to bind to DNA, a fundamental interaction for many biologically active molecules that target genetic material researchgate.net. The affinity of such binding, often quantified by dissociation constants (KD), is typically assessed using techniques like SPR, ITC, or fluorescence polarization nih.govupatras.grmdpi.comresearchgate.netrefeyn.com. These methods provide quantitative insights into the strength and nature of the molecular complex formed. Furthermore, the binding of small molecules to nucleic acids can induce structural perturbations, altering the conformation of the DNA or RNA molecule nih.govswarthmore.eduelifesciences.org. While this compound's binding to DNA is established, detailed quantitative data on its binding affinity or specific structural perturbations it induces are not elaborated upon in the provided literature.

Investigative Methodologies and Experimental Models in Amikhelline Research

In Vitro Experimental Paradigms

In vitro studies are foundational for dissecting the molecular and cellular effects of Amikhelline, allowing for controlled investigations into its interactions with biological molecules and cellular processes.

Biochemical assays are critical for quantifying the inhibitory effects of this compound on specific enzymes. Research has focused on its impact on viral enzymes, utilizing substrates and monitoring reaction products.

One key area of investigation involves the inhibition of DNA-polymerase from murine sarcoma leukemia virus. In these studies, this compound has been shown to inhibit the incorporation of (3H) dTMP. For instance, when this compound was reacted with a poly(rA)-oligo(dT)10 template in the presence of DNA-polymerase, a significant reduction in (3H) dTMP incorporation was observed across drug concentrations ranging from 10⁻⁴ to 10⁻³ M. This demonstrates a dose-dependent inhibitory effect on the enzyme's activity ncats.io.

General principles of enzyme kinetics, such as determining Michaelis-Menten parameters (KM and Vmax) and characterizing inhibition types (competitive, non-competitive, uncompetitive), are standard in such biochemical investigations americanpeptidesociety.org. Techniques like spectrophotometry and fluorescence assays are commonly employed to monitor enzyme-substrate reactions and the impact of inhibitors americanpeptidesociety.orgnih.gov.

Table 1: Inhibition of (3H) dTMP Incorporation by this compound

| This compound Concentration (M) | (3H) dTMP Incorporation |

| 10⁻⁴ | Drastically inhibited |

| 10⁻³ | Drastically inhibited |

Note: Specific quantitative values for (3H) dTMP incorporation are not provided in the source, indicating a qualitative observation of drastic inhibition within the specified concentration range ncats.io.

Spectroscopic and spectrophotometric methods are employed to understand how this compound interacts with biological macromolecules, particularly DNA. These techniques provide insights into binding mechanisms, affinity, and conformational changes.

This compound has been characterized as binding to double-stranded DNA through an intercalation process ncats.io. Spectroscopic techniques such as UV-Visible (UV-Vis) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and fluorescence spectroscopy are instrumental in studying these molecular interactions scispace.comresearchgate.netnih.govplatypustech.comeafit.edu.cocpur.inspectroscopyonline.com. These methods can detect changes in absorbance, emission spectra, and vibrational modes that occur upon ligand binding, revealing details about the nature of the interaction, such as hydrophobic forces or hydrogen bonding scispace.comnih.govresearchgate.netmdpi.com. Techniques like Circular Dichroism (CD) can also assess alterations in the secondary and tertiary structures of proteins or DNA upon interaction with this compound nih.govmdpi.com. Molecular docking and molecular dynamics simulations are often used in conjunction with spectroscopic data to provide a computational perspective on binding sites and interaction energies nih.govresearchgate.netmdpi.com.

Cell culture models are utilized to investigate the effects of this compound at the cellular level, including its antimitotic properties and impact on cell cycle progression. These models allow for the study of cytological changes and molecular pathways influenced by the compound.

As an antimitotic drug, this compound's mechanism likely involves interference with cell division processes. Studies using various cell lines, including cancer cell lines and lymphoblastoid cell lines, can reveal its effects on cell proliferation, apoptosis, and other cellular functions nih.govthermofisher.comnih.gov. While specific cell lines used for this compound research are not detailed in the provided snippets, the general application of cell culture models in pharmacological studies is well-established for investigating drug mechanisms and cellular responses nih.govmdpi.comfrontiersin.orgemulatebio.comnih.gov. These models are crucial for understanding how this compound exerts its effects at a cellular and molecular level, providing a basis for further preclinical investigations.

Preclinical Animal Models for Mechanistic Insights (Non-human focus)

Preclinical animal models, particularly those involving early developmental stages, have been employed to study the broader biological impact of this compound, including its effects on chromosomal integrity and cellular development.

Amphibian and newt embryonic models have been instrumental in revealing the impact of this compound on chromosomal structure and cellular division. Studies have specifically investigated the actions of this compound on chromatin and chromosomes in amphibian eggs during cleavage. Research has demonstrated that this compound can induce the formation of chromosomal and internuclear bridges within the blastomeres of newt eggs ncats.io.

These models are also recognized for their utility in developmental toxicity assays, such as the Frog Embryo Teratogenesis Assay-Xenopus (FETAX). Such assays are designed to evaluate the teratogenic potential of compounds and their effects on embryonic development, including potential chromosomal abnormalities hilarispublisher.comagriculturejournals.czjsu.eduvt.edujsu.edu. While these broader studies focus on general developmental toxicity, the specific findings regarding chromosomal and internuclear bridges directly address the cellular impact of this compound in these early developmental stages.

The murine sarcoma leukemia virus (MSV) system has been utilized to study the enzymatic inhibitory effects of this compound. Specifically, this compound has been shown to inhibit the DNA-polymerase enzyme present in murine sarcoma leukemia virus ncats.ioresearchgate.net. This application of MSV systems allows researchers to investigate the compound's efficacy against viral enzymes, providing insights into potential antiviral mechanisms or the compound's interaction with viral replication machinery. The use of transformed mouse cells in such research is a standard approach for studying viral enzymes and their inhibition nih.gov.

Synthetic Chemistry and Analogue Development of Amikhelline

Synthetic Routes and Chemical Modifications of the Khellin (B1673630) Scaffold

Khellin, a furanochromone extracted from the seeds of Ammi visnaga, serves as the primary starting material for the synthesis of amikhelline and its derivatives. nih.govnih.gov The chemical structure of khellin, with its fused furan (B31954) and chromone (B188151) rings, offers several sites for modification, allowing for the generation of a diverse range of analogues.

The synthesis of this compound, chemically known as 9-(2'-diethylaminoethoxy)furo[3,2-g]chromen-5-one, involves the modification of the khellin backbone. While specific, detailed synthetic procedures for the direct conversion of khellin to this compound are not extensively documented in readily available literature, the general approach involves the introduction of a diethylaminoethoxy side chain. This is typically achieved through the etherification of a hydroxylated khellin precursor.

One common strategy for modifying the khellin scaffold involves the creation of khellinone (B1209502), which is formed by the opening of the pyrone ring of khellin. researchgate.net Khellinone and its derivatives can then serve as versatile intermediates for the synthesis of various analogues. For instance, microwave-assisted synthesis has been employed for the O-alkylation of khellinone, demonstrating an efficient method for introducing different side chains.

Furthermore, the reactivity of the khellin molecule allows for various chemical transformations. For example, condensation reactions can be performed at the C5-position of the pyrone ring to introduce new heterocyclic systems. nih.gov Additionally, the furan ring can also be a site for chemical modification, although this is less common for the synthesis of this compound-like compounds. The development of efficient extraction and purification methods for khellin from its natural source has been crucial for providing a steady supply of the starting material for these synthetic endeavors. beilstein-archives.org

Design, Synthesis, and Characterization of this compound Analogues and Derivatives

The design and synthesis of this compound analogues have been aimed at exploring the structure-activity landscape and improving the pharmacological profile of the parent compound. This involves the systematic modification of different parts of the this compound molecule, including the furochromone core and the diethylaminoethoxy side chain.

The synthesis of these analogues often follows standard organic chemistry methodologies. For instance, the introduction of different substituents on the aromatic part of the furochromone ring can be achieved through various electrophilic and nucleophilic substitution reactions. Modifications to the side chain, such as altering the length of the alkyl chain or replacing the diethylamino group with other amines, can be accomplished by reacting a suitable khellin precursor with the corresponding alkylating agent.

The characterization of newly synthesized this compound analogues is crucial to confirm their chemical structures. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the desired molecular framework and the position of various substituents.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized analogues and to gain insights into their fragmentation patterns, further confirming their identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl groups, ethers, and aromatic rings, which are characteristic features of this compound and its derivatives.

While specific spectral data for a wide range of this compound analogues is not compiled in a single public source, numerous studies on the synthesis of related furochromone and heterocyclic derivatives report the use of these standard characterization techniques to validate the structures of their synthesized compounds. nih.govresearchgate.netnih.govmdpi.comresearchgate.net

Electrochemical Characterization and Oxidation Studies (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound and its parent compound, khellin, has been investigated to understand their redox properties. Cyclic voltammetry is a key technique used for these studies, providing insights into the oxidation and reduction potentials of the molecules and the mechanisms of the electrochemical reactions.

A significant study on the electrochemical oxidation of khellin and this compound was conducted using cyclic voltammetry at carbon-paste and polymeric carbon electrodes. This research elucidated the oxidation mechanisms of these two compounds at various pH values. The study revealed that the electrochemical oxidation of these furochromones is a complex process influenced by the pH of the medium. The detection limit for these compounds was found to be 8 x 10⁻⁷ M.

The oxidation of the furochromone scaffold is believed to involve the furan ring and the methoxy (B1213986) substituents on the benzene (B151609) ring. The presence of the diethylaminoethoxy side chain in this compound is expected to influence its electrochemical properties compared to khellin, potentially by altering the electron density of the aromatic system or by participating in the redox process itself. Understanding the oxidation potential is important as it can relate to the metabolic fate of the drug and its potential for generating reactive metabolites. Further detailed analysis from the original study would be required to provide specific oxidation potential values and to elaborate on the proposed oxidation pathways.

Structure-Activity Relationships (SAR) in this compound Analogues for Modulated Biological Activity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new drugs with improved efficacy and reduced side effects. For this compound analogues, SAR studies have primarily focused on their cardiovascular effects, particularly their activity as coronary vasodilators. nih.gov

The development of this compound itself was a result of SAR studies on khellin, which was known to have cardiovascular effects but was also associated with undesirable side effects. The introduction of the diethylaminoethoxy side chain at the 9-position of the furochromone scaffold was a key modification that led to this compound's improved pharmacological profile.

SAR studies of this compound analogues have explored the following structural modifications:

Modification of the Furochromone Core: Alterations to the central heterocyclic system can significantly impact biological activity. The arrangement of the furan and pyrone rings, as well as the presence and position of substituents like methoxy groups, are crucial for interaction with biological targets.

Variation of the Ether Linkage: The length and nature of the linker between the furochromone core and the amino group can influence the molecule's flexibility, lipophilicity, and ultimately, its binding affinity to its target.

Substitution on the Amino Group: Replacing the diethylamino group with other secondary or tertiary amines, or even incorporating the nitrogen into a heterocyclic ring, can modulate the compound's basicity and steric properties, which in turn affects its biological activity and pharmacokinetic properties.

Future Research Trajectories and Academic Significance of Amikhelline

Exploration of Undiscovered Mechanistic Pathways and Novel Biological Targets

While the initial development of amikhelline was centered on its coronary vasodilating properties, its structural progenitor, khellin (B1673630), and its derivatives have shown interactions with a variety of biological targets, suggesting that the full mechanistic scope of this compound itself may be broader than currently understood. Future research is poised to explore these uncharted territories.

Recent studies on khellin derivatives have identified specific molecular targets that could be relevant for this compound. For instance, certain derivatives have been found to inhibit enzymes like cytochrome P450 1A1 (CYP1A1), a target for cancer chemoprevention. nih.govresearchgate.net Other khellin-based compounds have been investigated for their potential to target kinases such as p38 MAPK and PI3K, which are crucial in inflammatory and cancer pathways. researchgate.net The exploration of these and other potential targets, such as those involved in fatty acid biosynthesis or various tRNA synthetases, represents a promising avenue for discovering new therapeutic applications for this compound analogues. nih.gov The identification of novel targets is a critical step in battling drug resistance and developing more effective treatments for a range of diseases, including various forms of leukemia. targetedonc.comspringernature.comnih.gov A systematic screening of this compound against a broad panel of kinases and other enzymes could reveal previously unknown biological activities and mechanistic pathways.

Advancement in the Design and Synthesis of Next-Generation Khellin Derivatives

The chemical structure of khellin, the parent compound of this compound, offers multiple sites for modification, making it an attractive scaffold for medicinal chemistry. researchgate.netconsensus.app Significant advancements have been made in the synthetic strategies to create diverse libraries of khellin derivatives with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

A common and effective strategy involves the hydrolysis of khellin with potassium hydroxide (B78521) to form khellinone (B1209502), a key intermediate. nih.govresearchgate.net The acetyl group in khellinone provides a versatile chemical handle for further modifications. nih.gov From this intermediate, two primary series of compounds have been developed:

Furanochalcones: These are synthesized via a Claisen-Schmidt condensation of khellinone with various substituted aryl aldehydes in the presence of a base like potassium hydroxide. nih.gov

Furanoflavanones: These are prepared by treating khellinone with aryl aldehydes in the presence of piperidine. nih.gov

These synthetic pathways allow for the systematic alteration of the molecule's structure to fine-tune its biological activity. For example, the synthesis of pyrimidine (B1678525) derivatives of khellin has been explored to develop new anti-inflammatory and analgesic agents. nih.gov The ongoing development of such synthetic methodologies is crucial for creating next-generation compounds that can overcome the limitations of earlier derivatives and exhibit enhanced therapeutic potential. researchgate.net

Table 1: Synthetic Strategies for Khellin Derivatives

| Intermediate | Reaction Type | Reagents | Resulting Compound Class |

|---|---|---|---|

| Khellinone | Claisen-Schmidt Condensation | Aryl aldehydes, KOH | Khellinochalcones nih.gov |

| Khellinone | Condensation | Aryl aldehydes, Piperidine | Khellinoflavanones nih.gov |

| Khellin | Condensation | 6-amino-2-thiouracil | Furochromone Pyrimidines nih.gov |

Role in Fundamental Research on DNA-Targeting Agents and Antimitotic Compounds

The furochromone scaffold, central to this compound, is known for its ability to interact with DNA, particularly upon photoactivation. nih.gov This property positions khellin and its derivatives as valuable tools in fundamental research on DNA-targeting agents. DNA is a primary target for many chemotherapeutic drugs, which can bind covalently or non-covalently through intercalation or groove binding. mdpi.com The study of how khellin-related compounds interact with DNA can provide insights into the mechanisms of DNA damage and repair, and inform the design of novel anticancer drugs that function as DNA topoisomerase II poisons or inhibitors. nih.govnih.gov

Furthermore, the disruption of mitosis is a cornerstone of cancer therapy. nih.gov Antimitotic agents, which interfere with the mitotic spindle and cell division, are among the most successful anticancer drugs. nih.gov While this compound itself is not primarily classified as an antimitotic, its core structure could be modified to create derivatives with such properties. Research into compounds that can induce cell cycle arrest is fundamental to oncology. nih.gov Investigating the effects of novel khellin derivatives on cell cycle progression, spindle formation, and key mitotic proteins could uncover new antimitotic agents with potentially fewer side effects than classic microtubule-targeting drugs. nih.govnih.gov

Integration with Advanced Biological and Computational Platforms for Comprehensive Analysis

The future of drug discovery and mechanistic studies for compounds like this compound lies in the integration of advanced analytical platforms. Modern biological and computational tools can dramatically accelerate research and provide unprecedented insights.

High-throughput screening (HTS) can rapidly test this compound derivatives against vast libraries of biological targets to identify novel activities. youtube.com Concurrently, advanced computational platforms offer powerful methods for simulation and prediction. Agent-based simulations (ABS), for instance, can model complex biological systems and test hypotheses about a drug's effect on cellular tissues or organs. sciencedaily.com New open-source platforms like BioDynaMo can simulate biological processes with billions of cells, offering immense potential for understanding the systemic effects of a compound. sciencedaily.com

Moreover, the application of artificial intelligence (AI) and machine learning (ML) is transforming bioinformatics and drug discovery. youtube.com These technologies can be used to predict the biological activities of novel khellin derivatives based on their structure, analyze complex datasets from genomic and proteomic experiments, and identify potential mechanisms of action. By integrating these advanced computational and biological platforms, researchers can conduct a more comprehensive analysis of this compound and its analogues, leading to a deeper understanding of their therapeutic potential and accelerating the development of new medicines. youtube.com

Compound Reference Table

Q & A

Q. What experimental methodologies are recommended for assessing Amikhelline's DNA intercalation activity in vitro?

To evaluate DNA intercalation, researchers should employ fluorescence quenching assays (e.g., ethidium bromide displacement) and spectrophotometric titration to measure binding constants. Key parameters include:

Ensure reproducibility by adhering to guidelines for detailed experimental protocols, including buffer composition, temperature, and instrument calibration .

Q. How should researchers design dose-response studies to determine this compound's inhibitory effects on DNA polymerase?

Use enzymatic inhibition assays with purified DNA polymerase I or III. Key considerations:

- Substrate specificity : Include positive controls (e.g., aphidicolin for eukaryotic polymerases).

- IC50 calculation : Apply nonlinear regression models (e.g., GraphPad Prism) across 6–8 concentration gradients.

- Buffer optimization : Vary Mg<sup>2+</sup> and dNTP concentrations to mimic physiological conditions .

Document all variables (e.g., enzyme batch, incubation time) to enable replication .

Q. What are best practices for replicating published studies on this compound's antimitotic activity?

- Material sourcing : Use authenticated cell lines (e.g., HeLa or MCF-7) and validate compound purity via HPLC/MS .

- Mitotic arrest assays : Synchronize cell cycles (e.g., thymidine block) and quantify mitotic indices using phospho-histone H3 staining .

- Data transparency : Report raw data (e.g., flow cytometry files) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different cell lines?

Systematically evaluate variables using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Cell line heterogeneity : Compare genetic backgrounds (e.g., p53 status) and proliferation rates .

- Assay conditions : Standardize serum concentration, incubation time, and endpoint detection (e.g., ATP vs. resazurin assays) .

Example analysis table:

| Cell Line | IC50 (μM) | Assay Type | Serum (%) | Reference |

|---|---|---|---|---|

| HeLa | 2.3 ± 0.5 | MTT | 10 | |

| MCF-7 | 5.1 ± 1.2 | ATP-Lite | 5 |

Address contradictions by conducting meta-analyses with standardized protocols .

Q. What strategies optimize this compound's synergism with microtubule-targeting agents (e.g., paclitaxel) in combinatorial therapy?

- Sequential vs. concurrent dosing : Test staggered administration schedules to minimize overlapping toxicity .

- Synergy quantification : Use Chou-Talalay combination indices and isobolograms .

- Mechanistic validation : Perform RNA-seq to identify pathways altered by co-treatment (e.g., apoptosis vs. mitotic catastrophe) .

Q. How can multi-omics approaches elucidate this compound's off-target effects in non-cancerous cells?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map off-target interactions. Prioritize pathways with:

- Enrichment analysis : Tools like DAVID or Metascape for pathway overrepresentation .

- Dose-dependent validation : Confirm findings using siRNA knockdown or CRISPR-Cas9 .

Q. What in vitro-to-in vivo translation challenges arise when studying this compound's pharmacokinetics?

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate parameters like plasma protein binding and hepatic clearance from in vitro microsomal assays .

- Bioanalytical validation : Use LC-MS/MS to quantify this compound in plasma, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL .

Q. How can predictive modeling improve the design of this compound derivatives with enhanced specificity?

- Molecular docking : Screen against DNA polymerase and tubulin structures (PDB IDs) to identify binding hotspots .

- QSAR models : Train algorithms on datasets of intercalators (e.g., logP, polar surface area) to prioritize synthetic candidates .

Key Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.